Z-Gly-gly-trp-OH

Descripción general

Descripción

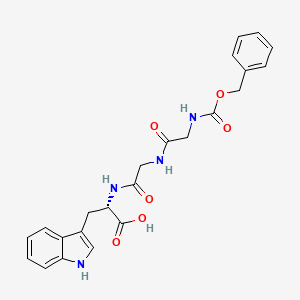

“Z-Gly-gly-trp-OH” is a peptide compound. The “Z” stands for a protecting group, benzyloxycarbonyl, which is often used in peptide synthesis . The “Gly-gly-trp” represents a sequence of three amino acids: glycine (Gly), glycine (Gly), and tryptophan (Trp). The “OH” at the end indicates a hydroxyl group .

Synthesis Analysis

The synthesis of such peptides often involves solution phase peptide synthesis . The process typically includes the protection of certain amino and carboxyl groups during the synthesis of a peptide . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .

Molecular Structure Analysis

The molecular structure of “Z-Gly-gly-trp-OH” can be represented by the molecular formula C21H21N3O5 . The molecular weight of this compound is 395.41 .

Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Secondary Structure Formation

- Z-Pro-Leu-Gly-OH, a three-residue peptide capped with a benzyloxycarbonyl (Z-) group, shows clear evidence of different hydrogen-bonding networks when investigated using infrared (IR) spectroscopy. The gas phase structure of Z-Pro-Leu-Gly-OH forms a successive γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty et al., 2012).

Sequence Recognition and Sorting

- Cucurbit[7]uril, a molecule used for molecular recognition, shows a very strong complex formation with zwitterionic dipeptide Phe-Gly, and it effectively recognizes peptide sequences, showing relative affinities that are notably different for sequences like Phe-Gly over Gly-Phe and Tyr-Gly over Gly-Tyr (Rekharsky et al., 2008).

Surface Modification and Functionalization

- A modified method using Z-Gly-OH for solvent-free surface modification introduces amino groups on carbon nanotube surfaces. This method suggests an increased contact area of the functionalizing substances with carbon nanotubes, offering potential in various nanotechnological applications (Gorshkova et al., 2021).

Conformational Analysis and Peptide Structure

- In studies on peptides like Z-(Gly)n-OH, spectroscopy has been used to characterize the structures in terms of sequences of intramolecular H-bonded rings. The research provides valuable information on the conformation-specific structures and potential functionalities of such peptides (Dean et al., 2012).

Peptide-Based Chemical Sensors

- A peptide-based fluorescent chemical sensor incorporating elements such as Trp and Gly has been designed for detecting Zn2+. The sensor, based on fluorescence resonance energy transfer (FRET), provides a tool for in vitro and in vivo applications, expanding the potential uses of peptides in biochemical sensing (Zhang et al., 2019).

Safety And Hazards

The safety data sheet for “Z-Gly-gly-trp-OH” suggests that it should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, it’s advised to avoid letting the chemical enter drains .

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c28-20(12-26-23(32)33-14-15-6-2-1-3-7-15)25-13-21(29)27-19(22(30)31)10-16-11-24-18-9-5-4-8-17(16)18/h1-9,11,19,24H,10,12-14H2,(H,25,28)(H,26,32)(H,27,29)(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUFIASSRJGSBQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-gly-trp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

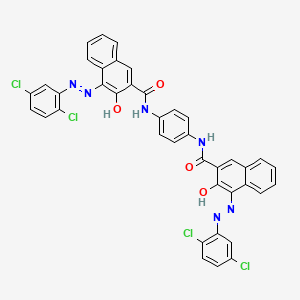

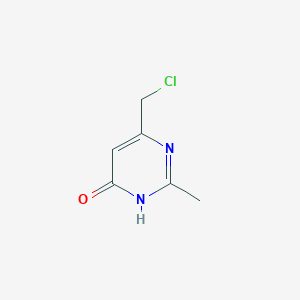

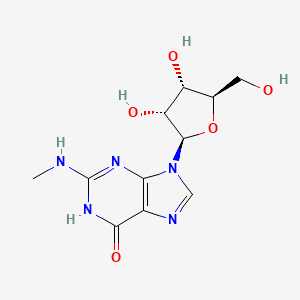

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)

![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)